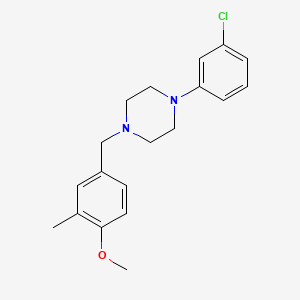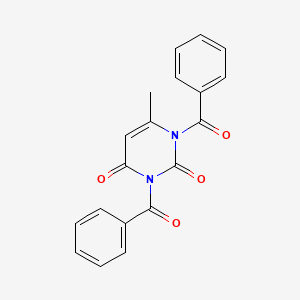![molecular formula C20H28N2O3 B5655794 [(3R*,4R*)-1-(2,3-dihydro-1H-inden-5-ylcarbonyl)-4-(4-morpholinylmethyl)-3-pyrrolidinyl]methanol](/img/structure/B5655794.png)
[(3R*,4R*)-1-(2,3-dihydro-1H-inden-5-ylcarbonyl)-4-(4-morpholinylmethyl)-3-pyrrolidinyl]methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a complex organic molecule with potential relevance in various chemical and pharmaceutical applications. Its structural complexity suggests involvement in intricate chemical reactions and properties.
Synthesis Analysis
- The synthesis of related compounds typically involves multi-step processes, often starting from basic organic building blocks. For instance, Zhang et al. (2002) investigated the metabolism of a structurally similar cannabinoid receptor agonist, revealing insights into the possible synthetic pathways and metabolic transformations of such compounds (Zhang et al., 2002).
Molecular Structure Analysis
- The molecular structure of complex compounds like this one is often elucidated using techniques such as X-ray crystallography, NMR, and mass spectrometry. For example, Ali et al. (2013) used these methods to analyze a related compound, providing a detailed picture of its molecular geometry (Ali et al., 2013).
Chemical Reactions and Properties
- The chemical behavior of such molecules is often complex, involving various types of reactions depending on the functional groups present. Studies like those by Kimbaris and Varvounis (2000) can provide insights into the reaction mechanisms and pathways that might be relevant for our compound (Kimbaris & Varvounis, 2000).
Physical Properties Analysis
- The physical properties, such as solubility, melting point, and boiling point, are key for understanding the practical applications of the compound. Research similar to that conducted by Sreekumar et al. (2001) on related compounds can provide valuable data in this area (Sreekumar et al., 2001).
Chemical Properties Analysis
- The chemical properties, like acidity/basicity, reactivity, and stability, are crucial for predicting how this compound behaves in different environments. Studies similar to that of Trivedi (2017) can offer insights into the electronic structure and reactivity through theoretical methods such as density functional theory (Trivedi, 2017).
Propiedades
IUPAC Name |
2,3-dihydro-1H-inden-5-yl-[(3R,4R)-3-(hydroxymethyl)-4-(morpholin-4-ylmethyl)pyrrolidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N2O3/c23-14-19-13-22(12-18(19)11-21-6-8-25-9-7-21)20(24)17-5-4-15-2-1-3-16(15)10-17/h4-5,10,18-19,23H,1-3,6-9,11-14H2/t18-,19-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDQWBZQLIGGMLZ-RTBURBONSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)C=C(C=C2)C(=O)N3CC(C(C3)CO)CN4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC2=C(C1)C=C(C=C2)C(=O)N3C[C@H]([C@H](C3)CO)CN4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-dihydro-1H-inden-5-yl-[(3R,4R)-3-(hydroxymethyl)-4-(morpholin-4-ylmethyl)pyrrolidin-1-yl]methanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[4-(benzyloxy)phenyl]-2-thiophenesulfonamide](/img/structure/B5655711.png)
![N-(5-chloro-2-methoxyphenyl)-3-[1-(pyrimidin-2-ylmethyl)piperidin-3-yl]propanamide](/img/structure/B5655715.png)
![5-(methoxymethyl)-N-{(3R*,4S*)-4-[(3-methylisoxazol-5-yl)methyl]tetrahydrofuran-3-yl}thiophene-2-carboxamide](/img/structure/B5655729.png)
![9-[3-(3-fluorophenyl)propanoyl]-2-(2-methoxyethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5655738.png)
![1-cyclopentyl-N-[(1,2-dimethyl-1H-benzimidazol-5-yl)methyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B5655746.png)
![3-[(3R*,4S*)-1-(3-chloro-4-methoxybenzoyl)-4-morpholin-4-ylpiperidin-3-yl]propan-1-ol](/img/structure/B5655752.png)
![2-amino-1-(2-hydroxyethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carbonitrile](/img/structure/B5655756.png)
![N-[(3R*,4S*)-4-cyclopropyl-1-(methylsulfonyl)-3-pyrrolidinyl]-2-(methylamino)isonicotinamide](/img/structure/B5655763.png)


![7-methyl-2-[3-methyl-5-(phenoxymethyl)-2-furoyl]-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5655784.png)
![{2-[rel-(1S,5R)-3-(4-methoxybenzyl)-3,6-diazabicyclo[3.2.2]non-6-yl]-2-oxoethyl}methylamine dihydrochloride](/img/structure/B5655791.png)

![ethyl 4-[(1,3-dimethyl-1H-pyrazolo[3,4-d][1,3]thiazol-5-yl)amino]piperidine-1-carboxylate](/img/structure/B5655808.png)